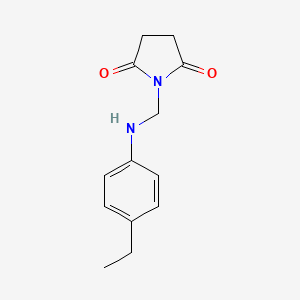
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound with complex molecular architecture, combining structural elements from several different functional groups
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
The preparation of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps:
Synthesis of the intermediate 3,4-dihydroisoquinoline derivative: : This intermediate can be synthesized through Pictet–Spengler cyclization.
Formation of the thiazolyl derivative: : The thiazole ring is typically introduced via Hantzsch thiazole synthesis.
Coupling with the pyridine derivative: : The final step involves the coupling of the 3,4-dihydroisoquinoline-thiazole compound with the pyridine derivative under appropriate conditions to form the target molecule.
Industrial production methods:
In an industrial setting, the synthesis of this compound would require optimization of each step for high yield and purity. Key considerations include the selection of solvents, catalysts, reaction temperatures, and purification techniques to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidative processes, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can occur at the ketone and other functional groups present in the molecule.
Substitution: : The compound is likely to undergo nucleophilic and electrophilic substitution reactions, given the presence of multiple reactive sites.
Common reagents and conditions used in these reactions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromic acid (H2CrO4), or hydrogen peroxide (H2O2).
Reduction: : Reduction can be achieved using sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: : Depending on the nature of substitution, reagents such as halogens (Cl2, Br2), nucleophiles like amines or thiols, and electrophiles such as alkyl halides might be used.
Major products formed from these reactions:
Oxidation products: Various oxo-compounds, depending on the reaction site.
Reduction products: Alcohols or amines, depending on the site and nature of the reduction.
Substitution products: A wide range of derivatives, each with unique functional group modifications.
Wissenschaftliche Forschungsanwendungen
In chemistry: : The complex structure makes it a valuable subject for studying reaction mechanisms, synthesis pathways, and structure-activity relationships.
In biology and medicine: : Its potential bioactivity suggests applications in drug design and development, particularly in targeting specific molecular pathways and receptors.
In industry: : Its versatile reactivity could be leveraged for the synthesis of specialty chemicals, polymers, and other industrially relevant materials.
Wirkmechanismus
Mechanism: : The compound exerts its effects through various molecular interactions, primarily involving its multiple functional groups.
Molecular targets and pathways: : It can interact with enzymes, receptors, and other proteins, modulating biological pathways in processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with other compounds: : Compared to similar structures, this compound's unique combination of 3,4-dihydroisoquinoline, thiazole, and dihydropyridine moieties provides distinct reactivity and potential bioactivity profiles.
Similar compounds: : Other compounds with similar frameworks include:
3,4-dihydroisoquinoline derivatives.
Thiazole-based molecules.
Dihydropyridine analogs.
Eigenschaften
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17-6-5-14(10-21-17)19(27)23-20-22-16(12-28-20)9-18(26)24-8-7-13-3-1-2-4-15(13)11-24/h1-6,10,12H,7-9,11H2,(H,21,25)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKDFGOHWMFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2960795.png)


![(E)-N-[(5-Chlorothiophen-2-yl)methyl]-4-(dimethylamino)-N-ethylbut-2-enamide](/img/structure/B2960801.png)

![3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)
![3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2960807.png)
amine hydrochloride](/img/structure/B2960808.png)
![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-fluorophenyl)pyridazine](/img/structure/B2960812.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2960814.png)
![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)

